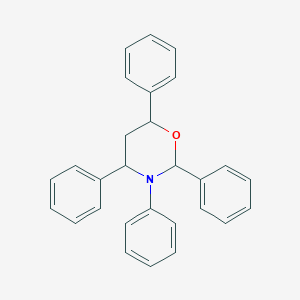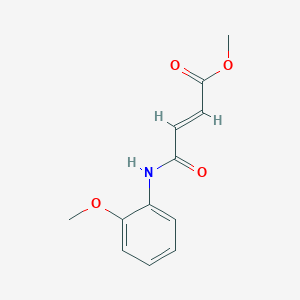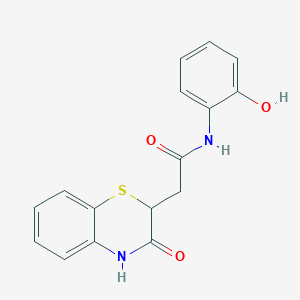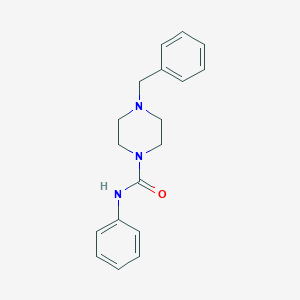
2,3,4,6-Tetraphenyl-1,3-oxazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetraphenyl-1,3-oxazinane, also known as TPO, is a chemical compound that has been widely used in scientific research. TPO is a fluorescent dye that is used to label proteins, lipids, and other biomolecules in biological systems. It has been used to study the localization, trafficking, and dynamics of various biomolecules in living cells.
作用機序
2,3,4,6-Tetraphenyl-1,3-oxazinane is a fluorescent dye that binds to biomolecules through electrostatic and hydrophobic interactions. 2,3,4,6-Tetraphenyl-1,3-oxazinane is highly fluorescent in its excited state and emits light in the green to yellow range upon excitation with blue light. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to have minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies.
Biochemical and Physiological Effects
2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to have minimal biochemical and physiological effects on living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to be non-toxic and non-cytotoxic to living cells at concentrations used in imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane has also been shown to be non-genotoxic and non-mutagenic in in vitro and in vivo studies.
実験室実験の利点と制限
2,3,4,6-Tetraphenyl-1,3-oxazinane has several advantages for lab experiments. It is a highly sensitive and specific fluorescent dye that can label a wide range of biomolecules in living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane has minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane is also relatively easy to synthesize and has a high yield.
However, there are also limitations to the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in lab experiments. 2,3,4,6-Tetraphenyl-1,3-oxazinane has a relatively low quantum yield compared to other fluorescent dyes, which can limit its sensitivity in some imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane also has a relatively short excitation wavelength, which can limit its use in some imaging systems.
将来の方向性
There are several future directions for the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in scientific research. One direction is to develop new 2,3,4,6-Tetraphenyl-1,3-oxazinane derivatives with improved quantum yields and excitation wavelengths. Another direction is to use 2,3,4,6-Tetraphenyl-1,3-oxazinane in combination with other fluorescent dyes to label multiple biomolecules in living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane can also be used in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide more detailed information about the localization and dynamics of biomolecules in living cells and organisms.
Conclusion
In conclusion, 2,3,4,6-Tetraphenyl-1,3-oxazinane is a highly sensitive and specific fluorescent dye that has been widely used in scientific research. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been used to label proteins, lipids, and other biomolecules in various biological systems, including bacteria, yeast, and mammalian cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane has several advantages for lab experiments, including its ease of synthesis and high yield. However, there are also limitations to the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in lab experiments, including its relatively low quantum yield and short excitation wavelength. There are several future directions for the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in scientific research, including the development of new 2,3,4,6-Tetraphenyl-1,3-oxazinane derivatives and the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in combination with other imaging techniques.
合成法
2,3,4,6-Tetraphenyl-1,3-oxazinane can be synthesized by the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with ethylenediamine. The reaction produces 2,3,4,6-Tetraphenyl-1,3-oxazinane as a yellow solid with a high yield. The synthesis method of 2,3,4,6-Tetraphenyl-1,3-oxazinane is relatively simple and has been well established in the literature.
科学的研究の応用
2,3,4,6-Tetraphenyl-1,3-oxazinane has been widely used in scientific research as a fluorescent dye to label biomolecules in biological systems. It has been used to study the localization, trafficking, and dynamics of various biomolecules in living cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been used to label proteins, lipids, and other biomolecules in various biological systems, including bacteria, yeast, and mammalian cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has also been used in in vivo imaging studies to visualize the distribution and dynamics of biomolecules in living animals.
特性
分子式 |
C28H25NO |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
2,3,4,6-tetraphenyl-1,3-oxazinane |
InChI |
InChI=1S/C28H25NO/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(24-17-9-3-10-18-24)29(26)25-19-11-4-12-20-25/h1-20,26-28H,21H2 |
InChIキー |
HEZOFEVKWQYVSB-UHFFFAOYSA-N |
SMILES |
C1C(N(C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1C(N(C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)


![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)

![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
